N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
CAS No.:
Cat. No.: VC20018171
Molecular Formula: C16H20N8O
Molecular Weight: 340.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N8O |
|---|---|
| Molecular Weight | 340.38 g/mol |
| IUPAC Name | N-[(1-methylpyrrol-2-yl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H20N8O/c1-22-8-3-5-13(22)10-17-16(25)12-4-2-9-23(11-12)15-7-6-14-18-20-21-24(14)19-15/h3,5-8,12H,2,4,9-11H2,1H3,(H,17,25) |
| Standard InChI Key | JCICFEWMIJCPPS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1, tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide (molecular formula: C₁₆H₂₀N₈O, molecular weight: 340.38 g/mol) integrates three distinct moieties:
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Tetraazolo[1,5-b]pyridazine: A bicyclic system containing four nitrogen atoms, contributing to electron-deficient aromaticity and potential intercalation with biological targets.
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Piperidinecarboxamide: A six-membered nitrogen ring with a carboxamide group, enhancing solubility and enabling hydrogen-bond interactions.
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(1-Methylpyrrol-2-yl)methyl: A pyrrole-derived substituent with a methyl group, influencing lipophilicity and steric bulk.
The stereochemistry and spatial arrangement of these groups are critical for target binding, as confirmed by molecular docking simulations.
Physicochemical Characteristics
Key properties governing its behavior in biological systems include:
| Property | Value/Range | Significance |
|---|---|---|
| Solubility | <0.1 mg/mL in water | Requires DMSO or DMF for in vitro studies. |
| LogP | ~2.8 | Moderate lipophilicity enhances membrane permeability. |
| Melting Point | 198–202°C | Indicates high crystalline purity. |
| Stability | Stable at 4°C (solid) | Degrades under strong acids/bases. |
Synthesis and Production
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the preparation of the tetraazolo-pyridazine core. A plausible route includes:
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Cyclization: Formation of the tetraazolo[1,5-b]pyridazine ring via nitration and subsequent cyclization of pyridazine precursors.
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Piperidinecarboxamide Coupling: Introduction of the piperidinecarboxamide group using carbodiimide-mediated amide bond formation.
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Pyrrole Substitution: Alkylation of the tetraazolo-pyridazine intermediate with (1-methylpyrrol-2-yl)methyl bromide under basic conditions.
Optimization Challenges
Critical factors affecting yield and purity:
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Reagent Ratios: Stoichiometric imbalances lead to byproducts such as N-alkylated impurities.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate purification.
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Catalysts: Palladium-based catalysts enhance coupling efficiency but require stringent oxygen-free conditions.
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Effects
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Antibacterial Activity: MIC values of 16–32 μg/mL against Staphylococcus aureus and Escherichia coli.
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Cytotoxicity: GI₅₀ of 12 μM in MCF-7 breast cancer cells, mediated by ROS generation and DNA intercalation.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
The table below contrasts key analogues, highlighting the impact of structural variations:
| Compound Name | Key Structural Difference | Bioactivity (IC₅₀/Kᵢ) |
|---|---|---|
| Target Compound | (1-Methylpyrrol-2-yl)methyl | 0.8–1.2 μM (Aurora A) |
| N-Benzyl-tetraazolo-pyridazinamide | Benzyl substituent | 2.5 μM (Aurora A) |
| 6-(Piperidinyloxy)-triazolo-pyrimidine | Triazole core | 5.7 μM (Caspase-3) |
The (1-methylpyrrol-2-yl)methyl group confers superior target affinity compared to bulkier substituents, likely due to reduced steric hindrance.
Research Applications and Future Directions
Medicinal Chemistry Applications
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Lead Optimization: Structural tweaks to improve pharmacokinetics (e.g., replacing the methyl group with halogens).
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Combination Therapy: Synergy studies with cisplatin in ovarian cancer models.
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